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molecular formula C7H11N3O2S B2485820 N-(3,4-diaminophenyl)methanesulfonamide CAS No. 76345-48-7

N-(3,4-diaminophenyl)methanesulfonamide

Cat. No. B2485820
M. Wt: 201.24
InChI Key: RJRPDVXFBHRUAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193717B2

Procedure details

N-(4-amino-3-nitrophenyl)methanesulfonamide (1.5 g, 6.5 mmol) was dissolved in MeOH/EtOAc(1:1, 160 mL). To the above solution were slowly added 10% Pd/C (110 mg) and NaBH4 (418 mg, 11.0 mmol). The reaction mixture was stirred for 1 h, after which TLC showed absence of starting material. After addition of NH4Cl (400 mg), the reaction mixture was filtered through CELITE. The filtrate was concentrated and the product was used without further purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
MeOH EtOAc
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
418 mg
Type
reactant
Reaction Step Two
Name
Quantity
400 mg
Type
reactant
Reaction Step Three
Name
Quantity
110 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][S:9]([CH3:12])(=[O:11])=[O:10])=[CH:4][C:3]=1[N+:13]([O-])=O.[BH4-].[Na+].[NH4+].[Cl-]>CO.CCOC(C)=O.[Pd]>[NH2:13][C:3]1[CH:4]=[C:5]([NH:8][S:9]([CH3:12])(=[O:11])=[O:10])[CH:6]=[CH:7][C:2]=1[NH2:1] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)NS(=O)(=O)C)[N+](=O)[O-]
Name
MeOH EtOAc
Quantity
160 mL
Type
solvent
Smiles
CO.CCOC(=O)C
Step Two
Name
Quantity
418 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
400 mg
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
110 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through CELITE
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the product was used without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC=1C=C(C=CC1N)NS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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